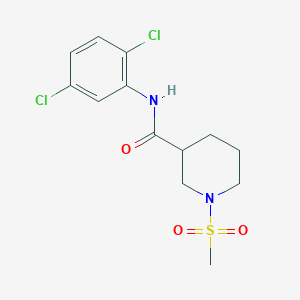
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by the pharmaceutical company Upjohn, but its use was never approved for medical purposes. U-47700 is a highly potent drug and has been associated with numerous cases of overdose and death. Despite its dangers, it has gained popularity in recent years as a recreational drug.
作用機序
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as an agonist at the μ-opioid receptor, which is found in the brain and spinal cord. When N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, which produces feelings of pleasure and euphoria. N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide also has analgesic properties, which means it can reduce pain.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has a number of biochemical and physiological effects on the body. It can cause respiratory depression, which means it can slow down breathing and lead to hypoxia (lack of oxygen). N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide can also cause nausea, vomiting, and constipation. In high doses, it can lead to coma and death.
実験室実験の利点と制限
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has some advantages for use in lab experiments. It is a potent opioid agonist, which means it can be used to study the effects of opioids on the brain and body. However, its high potency also makes it dangerous to handle and requires strict safety precautions. Additionally, its use is highly regulated and requires special permits and licenses.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new opioid drugs that are safer and less addictive than N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, there is a need for more research on the long-term effects of N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide use on the brain and body.
合成法
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is synthesized from 2,4-dichlorobenzoyl chloride and 4-methoxyphenylacetonitrile. The reaction is catalyzed by triethylamine and the product is purified by recrystallization. The final product is a white crystalline powder.
科学的研究の応用
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been used in scientific research to study the opioid receptors in the brain. It has been shown to have a high affinity for the μ-opioid receptor, which is responsible for pain relief and euphoria. N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been used to study the effects of opioid drugs on the respiratory system.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-3-4-10-17(14)18-11-6-12-21(18)19(22)20-15-8-5-9-16(13-15)23-2/h3-5,7-10,13,18H,6,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIIJMUMJGRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(5-bromo-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6079382.png)
![ethyl 1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinecarboxylate](/img/structure/B6079387.png)
![2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6079392.png)
![2-mercapto-3-(1H-pyrazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6079402.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B6079404.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6079405.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6079417.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-(4-phenoxyphenyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6079419.png)
![1-(2-methoxyphenyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6079434.png)
![1-(1-azocanyl)-3-(4-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079443.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6079449.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6079459.png)
![1-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B6079488.png)
